molecular formula C24H27NO6 B7887645 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid

5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid

Cat. No.: B7887645
M. Wt: 425.5 g/mol
InChI Key: OTKXCALUHMPIGM-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid is a protected amino acid derivative widely used in peptide synthesis. Its structure features:

  • Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety protecting the α-amino group, enabling orthogonal deprotection under basic conditions .
  • tert-Butoxy (OtBu) group: Protecting the γ-carboxylic acid of glutamic acid, which is acid-labile and removed via trifluoroacetic acid (TFA) .
  • Pentanoic acid backbone: A five-carbon chain with a central amino group and dual carboxyl functionalities .

This compound is critical in solid-phase peptide synthesis (SPPS), particularly for introducing glutamic acid residues with orthogonal protection .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKXCALUHMPIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868056
Record name 5-tert-Butoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Peptide Synthesis: 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative.

Biology:

Medicine:

Industry:

Mechanism of Action

Mechanism: 5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid acts as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing it from reacting prematurely, while the OtBu group protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow the amino and carboxyl groups to react and form peptide bonds .

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways as it is primarily used as a building block in peptide synthesis. the peptides synthesized using this compound can have various biological targets and pathways depending on their sequence and structure .

Comparison with Similar Compounds

Stereoisomeric Variants

The compound exists in both S and R configurations, depending on the stereochemistry of the α-carbon:

Property (S)-Isomer (R)-Isomer
CAS Number 104091-08-9 1562442-35-6
Molecular Formula C₂₅H₂₉NO₆ C₂₅H₂₉NO₆
Application Standard SPPS Used in non-natural peptide architectures
Commercial Availability Widely available (e.g., Enamine, Sigma) Specialty suppliers (e.g., LEAP Chem)

Key Insight: The (R)-isomer is less common and often employed in synthesizing D-amino acid-containing peptides, which exhibit enhanced metabolic stability .

Structural Analogues with Modified Backbones

Shorter Chain Derivatives
  • 4-(tert-Butoxy)-2-Fmoc-amino-butanoic acid: A four-carbon variant with reduced steric hindrance, facilitating coupling in constrained peptide sequences .
  • (2S,3R)-4-(tert-butoxy)-2-Fmoc-amino-3-methyl-4-oxobutanoic acid: Features a methyl branch at C3, altering conformational flexibility in peptides .
Extended Chain Derivatives
  • Fmoc-Lys(Pal-Glu-OtBu)-OH: Incorporates a hexanoic acid backbone with a palmitoyl group, enhancing lipophilicity for membrane-associated peptides .
  • 6-((S)-5-(tert-butoxy)-5-oxo-pentanamido)hexanoic acid: Used in branched peptide dendrimers .

Functional Group Modifications

Substituted Pentanoic Acid Derivatives

Compounds in the (S)-2-Fmoc-amino-pentanoic acid series () include:

Compound ID Substituent at C5 Yield (%) [α]₂₀ᴅ (c in DMF) Application
2e 4-Methylpiperazinyl 85 -7.3 Anticancer peptide motifs
2f 4-(Pyrimidin-2-yl)piperazinyl 98 -6.3 Kinase inhibitor scaffolds
2j 4-Benzylpiperidinyl 93 -8.3 CNS-targeting delivery

Key Insight : Piperazinyl/piperidinyl substituents enhance solubility and enable targeted interactions with biological receptors .

Hydrazine and Carbazate Derivatives
  • (S)-tert-Butyl 2-(2-Fmoc-amino-5-oxopentanoyl)hydrazinecarboxylate: Used in cleavable linkers for drug conjugates (92% yield, ¹H NMR δ 1.44 ppm for tBu) .

Peptide Conjugates and Hybrids

  • (S)-Fmoc-Glu(OtBu)-Gly-OH : Combines glutamic acid with glycine, forming dipeptide units for β-sheet stabilization (CAS 866044-63-5) .
  • Galacturonic acid-conjugated derivatives : Enhance water solubility for glycopeptide vaccines (e.g., Reference Example 97, LC-MS: 574 [M+H]⁺) .

Biological Activity

5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid, also known by its CAS number 1799443-40-5, is a derivative of glutamic acid that exhibits significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H27NO6C_{24}H_{27}NO_{6} with a molecular weight of 425.47 g/mol. The compound features a tert-butoxy group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which are instrumental in its biological interactions.

PropertyValue
Molecular FormulaC24_{24}H27_{27}N O6_{6}
Molecular Weight425.47 g/mol
CAS Number1799443-40-5
InChI KeyCYWWLVIEAOUXGW-HXUWFJFHSA-N

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. It has been shown to influence:

  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Cell Cycle Regulation : Modulating the progression of the cell cycle, potentially inhibiting tumor growth.
  • Neuronal Signaling : Affecting neurotransmitter release and neuronal health.

1. Anti-infection Properties

This compound exhibits anti-infective properties against various pathogens, including:

  • Bacterial Infections : Effective against strains resistant to conventional antibiotics.
  • Viral Infections : Inhibitory effects on viruses such as HIV and Influenza.

2. Immunomodulatory Effects

The compound has been noted for its ability to modulate immune responses, influencing pathways such as:

  • NF-κB Signaling : Critical for inflammatory responses.
  • JAK/STAT Pathway : Important for cytokine signaling and immune regulation.

3. Metabolic Effects

Research indicates that it may play a role in metabolic regulation, particularly in:

  • Glucose Metabolism : Enhancing insulin sensitivity.
  • Lipid Metabolism : Potentially reducing lipid accumulation in adipose tissue.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines :
    • Objective : Evaluate cytotoxic effects on breast cancer cell lines.
    • Findings : Significant reduction in cell viability observed at concentrations above 10 µM, with IC50 values indicating potent anti-cancer activity.
  • Immunological Study :
    • Objective : Assess effects on T-cell activation.
    • Findings : Enhanced proliferation and cytokine production in CD4+ T-cells upon treatment with the compound.
  • Metabolic Study :
    • Objective : Investigate effects on glucose uptake in muscle cells.
    • Findings : Increased glucose uptake was noted, suggesting potential benefits for metabolic disorders.

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